molecular formula C17H23N3O3S B2547246 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1796960-23-0

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2547246
CAS No.: 1796960-23-0
M. Wt: 349.45
InChI Key: XOEKGFLWTGFPCI-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition for Therapeutic Applications

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a critical enzyme involved in inflammation and pain. This research led to the development of potent and selective COX-2 inhibitors, demonstrating the potential of sulfonamide derivatives in the treatment of inflammatory diseases such as arthritis. The synthesis and biological evaluation of these compounds underline their significance in drug discovery and development (Penning et al., 1997).

Antimicrobial and Anticancer Activities

Studies have also explored the synthesis of pyrazoline and sulfonamide pharmacophores, revealing their inhibitory potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This dual activity, combined with low cytotoxicity towards oral squamous cancer cell lines, positions these compounds as promising candidates for developing novel enzyme inhibitors with therapeutic applications in cancer and other diseases (Ozmen Ozgun et al., 2019).

Carbonic Anhydrase Inhibitory Activities

The synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their evaluation for inhibitory effects on carbonic anhydrase isoenzymes highlight another significant area of research. These compounds have shown superior activity compared to reference inhibitors, suggesting their potential in treating conditions associated with dysregulated carbonic anhydrase activity (Kucukoglu et al., 2016).

Design and Synthesis of Novel Compounds for Cytotoxicity

Research into the design, synthesis, and biological evaluation of N-arylpyrazole derivatives bearing the sulfonamide moiety has identified compounds with promising cytotoxicity against human tumor cell lines. This indicates the potential of these derivatives in anticancer drug development and the broader application of sulfonamide derivatives in medicinal chemistry (Duan et al., 2016).

Antibacterial and Anticancer Agents Development

Further studies have synthesized new heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications. The antibacterial activity of these compounds against various pathogens indicates their potential as new agents in combating bacterial infections. Additionally, the exploration of sulfonamide derivatives for anticancer and radiosensitizing activities demonstrates their versatile therapeutic potential (Azab et al., 2013).

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-20-12-16(11-18-20)24(21,22)19-13-17(9-3-4-10-17)14-5-7-15(23-2)8-6-14/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEKGFLWTGFPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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